3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile structure
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile structure
An In-Depth Technical Guide to 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: A Cornerstone Scaffold for Kinase Inhibitor Discovery
Introduction
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a highly functionalized heterocyclic compound built upon the 7-azaindole core. This scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of targeted therapeutics. Its strategic placement of a reactive iodine atom, a hydrogen-bonding pyrrole motif, and a versatile nitrile group makes it an invaluable building block for synthesizing complex molecular architectures. This guide provides a detailed examination of its structure, properties, synthesis, and critical role in the development of next-generation kinase inhibitors for researchers, scientists, and drug development professionals.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole, offering improved solubility and bioavailability in many instances.[1] This structural motif is found in numerous clinically approved and investigational drugs, highlighting its pharmacological significance.[1][2] The introduction of an iodine atom at the C3 position provides a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of diverse chemical libraries.[3][4] Consequently, 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile serves as a key intermediate for exploring structure-activity relationships (SAR) in drug discovery campaigns, especially those targeting the ATP-binding site of protein kinases.
Molecular Structure and Physicochemical Properties
The foundational structure of the molecule is a fused bicyclic system where a pyrrole ring is merged with a pyridine ring. The key substituents that dictate its reactivity and utility are the iodo group at position 3 and the carbonitrile (cyano) group at position 4.
Caption: Structure of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
A summary of the key physicochemical and identifying properties of this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | [5] |
| CAS Number | 956485-59-9 | [5] |
| Molecular Formula | C₈H₄IN₃ | [5] |
| Molecular Weight | 269.05 g/mol | [5] |
| Appearance | Solid (form may vary) | [6] |
| SMILES String | N#CC1=C2C(I)=CNC2=NC=C1 | [5] |
| InChI Key | YLXANOLQQIUJNO-UHFFFAOYSA-N | [6] |
| MDL Number | MFCD09763667 | [5] |
Synthesis Strategy and Rationale
The synthesis of highly substituted 7-azaindoles like 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile requires a multi-step approach. While specific literature detailing a one-pot synthesis is scarce, a logical and robust pathway can be designed based on established methodologies for the functionalization of the 7-azaindole core. The general strategy involves constructing the core ring system, followed by sequential, regioselective introduction of the nitrile and iodo groups.
Proposed Synthetic Workflow
A plausible synthetic route starts from a suitable pyridine precursor, builds the fused pyrrole ring, and then introduces the required functional groups.
Caption: Proposed high-level synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile
The introduction of a cyano group onto the pyridine ring of a 7-azaindole derivative can be challenging. A common approach involves converting a corresponding halide or triflate into the nitrile.
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Starting Material: 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
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Reaction: Palladium-catalyzed cyanation.
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Reagents & Conditions:
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Substrate: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent).
-
Cyanide Source: Zinc cyanide, Zn(CN)₂ (0.6 equivalents).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Temperature: 120-140 °C, under an inert atmosphere (Argon or Nitrogen).
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-
Work-up & Purification: After completion (monitored by TLC or LC-MS), the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and purified by column chromatography.
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Causality: The palladium catalyst facilitates a cyanation reaction, a robust method for installing nitrile groups on aromatic rings. Zn(CN)₂ is often preferred over other cyanide sources due to its lower toxicity and controlled reactivity.
Step 2: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
The pyrrole ring of the 7-azaindole system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and thus the primary site for halogenation.
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Starting Material: 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile.
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Reaction: Electrophilic iodination.
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Reagents & Conditions:
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Substrate: 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile (1 equivalent).
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equivalents).
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Solvent: Acetonitrile or DMF.
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Temperature: Room temperature.
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-
Work-up & Purification: The reaction is typically stirred until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product.
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Causality: NIS is a mild and effective electrophilic iodinating agent. The electron-donating nature of the pyrrole nitrogen activates the C3 position for attack by the electrophilic iodine, leading to highly regioselective iodination.
Reactivity and Applications in Drug Discovery
The true value of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile lies in its versatile reactivity, which allows it to serve as a scaffold for building a diverse range of complex molecules.
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The C3-I bond is the primary site for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[4][7] This allows for the precise installation of various aryl, heteroaryl, alkyl, or alkynyl groups.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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Heck Reaction: Reaction with alkenes to form C-C double bonds.
Caption: Utility in Palladium-Catalyzed Cross-Coupling Reactions.
Application as a Kinase Inhibitor Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold is a proven pharmacophore for kinase inhibitors.[8] The pyrrole NH and the pyridine N7 atom can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common binding motif for Type I and Type II inhibitors.
This specific building block has been instrumental in developing inhibitors for several important cancer-related kinases:
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Insulin-like Growth Factor-1 Receptor (IGF-1R): Exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines has led to potent IGF-1R tyrosine kinase inhibitors.[9]
-
Fibroblast Growth Factor Receptor (FGFR): Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against FGFR1, 2, and 3, which are often dysregulated in various tumors.[10]
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Traf2 and Nck-Interacting Kinase (TNIK): The 1H-pyrrolo[2,3-b]pyridine scaffold was identified as a potent inhibitor of TNIK, a kinase implicated in colorectal cancer.[8]
The synthetic versatility of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile allows medicinal chemists to append different chemical moieties at the C3 position to optimize potency, selectivity, and pharmacokinetic properties against a specific kinase target.
Safety and Handling
As a laboratory chemical, 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[6]
-
Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage is at 0-8 °C.[5]
Conclusion
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure is expertly pre-functionalized for synthetic diversification via robust and predictable chemical transformations. The proven success of the 7-azaindole core as a kinase-binding pharmacophore, combined with the synthetic accessibility provided by the C3-iodo group, solidifies its status as a high-value intermediate. For research teams engaged in the development of targeted therapies, particularly kinase inhibitors, mastering the chemistry of this scaffold provides a direct and efficient route to novel and potentially life-saving therapeutics.
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